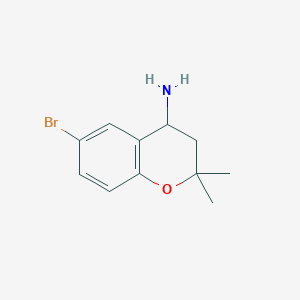

6-Bromo-2,2-dimethylchroman-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-2,2-dimethylchroman-4-amine (6-Bromo-2,2-DMC) is an organic compound that has been widely studied in the scientific community due to its unique properties and potential applications. It is a brominated derivative of chroman, a type of aromatic hydrocarbon. 6-Bromo-2,2-DMC has been used in a variety of scientific research applications, and has been found to have a wide range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Reactivity

- The synthesis of various electron-rich terpyridines, including the preparation of a key intermediate, 4'-bromo-6,6''-dimethyl-2,2':6',2''-terpyridine-4,4''-diyl bisnonaflate, was demonstrated. The nucleophilic aromatic substitution with dimethylamine provided mixtures of bromo-substituted terpyridines. These compounds, predicted to have high methyl cation affinities, could serve as excellent ligands in various applications due to their electron-rich nature (Kleoff et al., 2019).

- The preparation of 2-amino substituted 7H-1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones involved the use of 2-bromo-5-amino-1,3,4-thiadiazole and subsequent chemical transformations. The bromo compound reacted chemoselectively with dimethylamine, leading to the formation of specific derivatives. These reactions and structure elucidations highlight the reactivity and potential utility of bromo compounds in synthesizing heterocyclic compounds (Safarov et al., 2005).

- A method involving Buchwald-Hartwig amination was used to synthesize lithium and potassium amides of sterically demanding aminopyridines. The reaction of Grignard compounds with 2,6-dibromopyridine in the presence of catalytic amounts of nickel bromide and tricyclohexylphosphane leads to monoarylated bromopyridines. These bromopyridines undergo further transformations, highlighting the versatility of bromo-substituted compounds in synthesizing complex structures (Scott et al., 2004).

Chemical Properties and Reactions

- The study on 4,6‐disubstituted 2,2‐dimethylchromans, particularly focusing on the impact of substituents at the 4‐ and 6‐positions, revealed their potential to inhibit insulin release from pancreatic β‐cells and relax vascular smooth muscle cells. These compounds interact with specific ion channels, indicating their significance in biological systems and potential therapeutic applications (Pirotte et al., 2017).

- The synthesis of asymmetrical tripodal ligands, specifically [(6-bromo 2-pyridylmethyl) (6-fluoro 2-pyridylmethyl) (2-pyridylmethyl)] amine tripod (FBrTPA), was explored. The crystal structure of the FeCl2 complex of this ligand revealed significant ligand-to-metal distances and a κ4-N coordination mode. The study provides insights into the limits of octahedral geometry and the interaction of tripodal ligands with metal centers, which is essential for understanding coordination chemistry and designing new complexes (Benhamou et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

6-bromo-2,2-dimethyl-3,4-dihydrochromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9H,6,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJLFYGCARIYEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(O1)C=CC(=C2)Br)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)

![Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1283011.png)

![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B1283019.png)